

1-Azidooctane in anticancer agent synthesis

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Compound Focus: 1-Azidooctane

CAS No.: 7438-05-3

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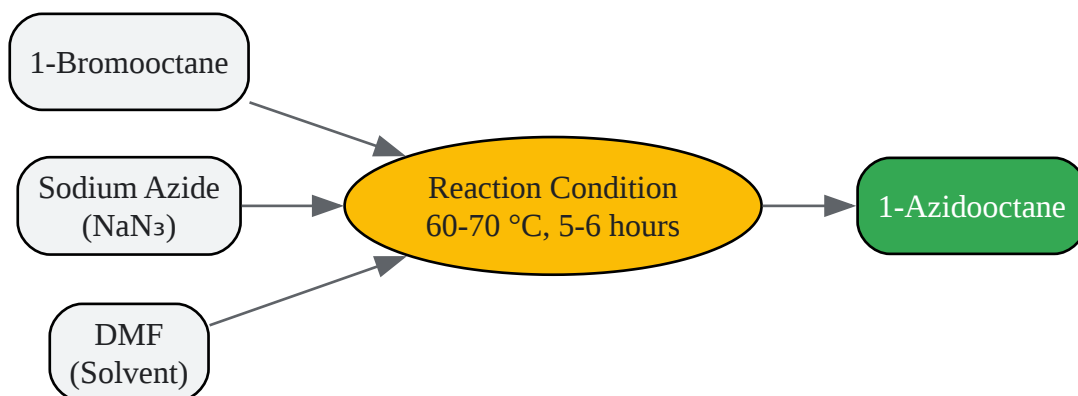
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Synthesis of 1-Azidooctane

The synthesis of **1-azidooctane** is a nucleophilic substitution reaction. The following protocol is adapted from a procedure used to prepare a triazole ligand for metal complexes [1].

Detailed Experimental Protocol

- **Objective:** To synthesize **1-azidooctane** from 1-bromooctane.
- **Principle:** This reaction involves the substitution of a bromide ion with an azide ion (N_3^-), facilitated by sodium azide (NaN_3). The azide group serves as a reactive handle for subsequent click chemistry reactions.



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- **Materials:**

- **Starting Material:** 1-Bromooctane (10 mL, ~0.06 mol) [1].
- **Reagent:** Sodium azide (NaN_3 , 11.18 g, ~0.17 mol) [1].
- **Solvent:** Anhydrous *N,N*-Dimethylformamide (DMF, 70 mL) [1].
- **Extraction Solvent:** Diethyl ether (~350 mL) [1].
- **Purification:** Silica gel for flash chromatography; *n*-hexane as eluent [1].

- **Procedure:**

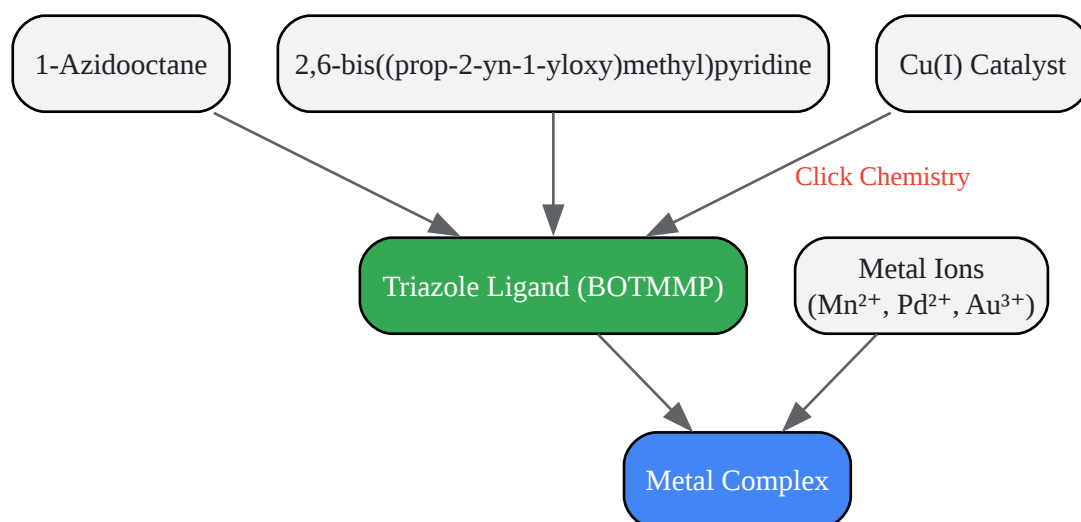
- Add sodium azide to a solution of 1-bromooctane in DMF in a round-bottom flask [1].
- Stir the suspension at **60-70 °C for 5-6 hours** [1]. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, pour the reaction mixture into 140 mL of distilled water in a separatory funnel [1].
- Extract the aqueous mixture with diethyl ether (3 x ~50 mL). Combine the organic layers [1].
- Wash the combined organic extract with a potassium chloride solution and distilled water, then dry over anhydrous sodium sulfate (Na_2SO_4) [1].
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product using **flash chromatography** (silica gel, *n*-hexane eluent) to obtain pure **1-azidooctane** as a colorless liquid. The reported R_f value is **0.82 in *n*-hexane** [1].

Applications in Anticancer Agent Synthesis

1-Azidooctane is used to introduce a lipophilic "tail" into molecules, which can enhance cell membrane permeability or modify interactions with biological targets. The primary method for its incorporation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click reaction" [2] [1] [3].

Application 1: Synthesis of Triazole Ligands for Anticancer Metal Complexes

A key application is synthesizing ligands for metal-based anticancer agents [1]. The workflow involves reacting **1-azidooctane** with a dialkyne-functionalized pyridine core.



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- **Experimental Protocol for Ligand Synthesis [1]:**
 - **Reaction:** Mix 2,6-bis((prop-2-yn-1-yloxy)methyl)pyridine with a slight excess of **1-azidooctane** in a suitable solvent like *tert*-butanol/water mixture.
 - **Catalysis:** Add sodium ascorbate and copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) to generate Cu(I) *in situ*.
 - **Conditions:** Stir the reaction mixture at room temperature for 24-48 hours.
 - **Work-up:** Upon completion, extract with ethyl acetate, wash the organic layer with water, dry over Na_2SO_4 , and concentrate.
 - **Purification:** Purify the crude product by flash chromatography.
- **Complexation and Biological Activity [1]:**
 - The synthesized triazole ligand (BOTMMP) was chelated with metal ions (Mn^{2+} , Pd^{2+} , Au^{3+}) to form novel complexes.
 - These complexes were evaluated for antimicrobial activity. The **gold(III) complex (L-Au)** showed the highest synergistic effect as an antibacterial agent, particularly against *E. coli* [1]. This suggests potential for developing similar complexes with anticancer properties.

Application 2: Broader Use in Medicinal Chemistry via Click Chemistry

While **1-azidooctane** is specifically used to make triazole ligands for metal complexes [1], click chemistry with alkyl azides is a broader strategy in anticancer agent synthesis [2]. The table below summarizes types of anticancer agents synthesized via CuAAC, where **1-azidooctane** could theoretically be used to modify properties like lipophilicity.

Table 1: Types of Anticancer Agents Synthesized Using Click Chemistry

Target/Agent Class	Example Scaffold	Role of Azidoalkane (e.g., 1-Azidooctane)	Key Findings / Biological Activity
Topoisomerase II Inhibitors [2]	Podophyllotoxin derivatives	Introduced as a 4-alkyl-1,2,3-triazole moiety at the C-4 position to modulate activity.	Compounds with shorter alkyl chains (methyl, ethyl) showed enhanced cytotoxicity (IC₅₀: 0.001–1 μM) compared to etoposide [2].
Histone Deacetylase Inhibitors [2]	Triazolylphenyl-based HDACIs	Serves as part of the surface recognition cap group , influencing enzyme selectivity.	One compound exhibited potent inhibition of HDAC6 (IC₅₀: 1.9 nM) [2].
General Strategy	Triazole-based Ligands	Introduces hydrophobicity to aid in cell penetration and can be part of the metal-chelating structure.	Used to create ligands for metal complexes (e.g., Pt, Au) with confirmed anticancer and antimicrobial activities [1] [3].

Safety Considerations

- **Organic Azides:** Organic azides are potentially **explosive and thermally sensitive**. Always consult specific safety data sheets before handling. Avoid heating neat concentrates, shock, or friction.
- **Sodium Azide (NaN₃):** This precursor is highly toxic and can form explosive heavy metal azides upon contact with plumbing metals. Follow institutional guidelines for disposal.
- **General Laboratory Safety:** Perform all reactions in a fume hood, wear appropriate personal protective equipment (PPE), and conduct a thorough risk assessment.

Conclusion

1-Azidooctane is a practical synthetic intermediate in modern anticancer drug discovery. Its primary value lies in efficiently incorporating a lipophilic octyl-triazole moiety into molecules via reliable click chemistry. This strategy is successfully applied to develop novel metal complexes and modulate small molecules' biological activity and pharmacokinetic properties.

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